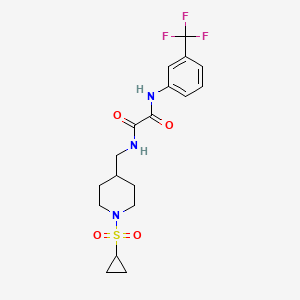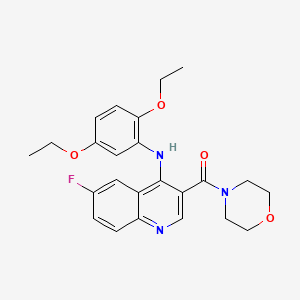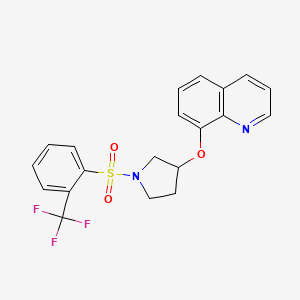
8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is of some importance in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Trifluoromethylation, the process of introducing a trifluoromethyl group into an organic compound, is an actively pursued area in academic research .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group can contribute to the unique physicochemical properties of the molecule .Chemical Reactions Analysis
The pyrrolidine ring and the trifluoromethyl group in the molecule can undergo various chemical reactions. For example, the pyrrolidine ring can be functionalized, and the trifluoromethyl group can participate in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the trifluoromethyl group. These groups can affect the polarity, solubility, and stability of the compound .Applications De Recherche Scientifique
Oxidation and Organic Synthesis
Quinolinium derivatives like the subject compound are significant in organic synthesis, particularly in oxidation reactions. Quinolinium Fluorochromate (QFC) has been identified as an improved Cr(VI)-oxidant for organic substrates, offering better solubility in organic solvents and less acidity compared to its counterparts. This reagent efficiently oxidizes primary, secondary, and allylic alcohols to carbonyls, among other applications, indicating its potential utility in synthesizing related compounds or intermediates (Chaudhuri et al., 1994).
Antiproliferative Activity
Research on quinoline derivatives has also delved into their antiproliferative activities. Novel pyrrolo[3,2,f]quinoline derivatives, for example, have been synthesized and evaluated for their ability to inhibit cell growth, particularly in leukemia cell lines. These compounds, characterized by an angular aromatic tricyclic system, exhibit promising antiproliferative properties, suggesting their potential in cancer research (Ferlin et al., 2001).
Anion Binding and Sensing
Further investigations into fluorinated derivatives of pyrrole and quinoline have shown their efficacy as neutral anion receptors. These compounds demonstrate augmented affinities and enhanced selectivities for anions like fluoride, chloride, or dihydrogen phosphate, with significant implications for sensing technologies. The enhanced binding affinities, particularly for chloride and dihydrogen phosphate, indicate their potential application in developing new sensor materials (Anzenbacher et al., 2000).
Sulfonylation and Synthesis of Heteroaromatic N-oxides
A noteworthy development in the sulfonylation of heteroaromatic N-oxides presents a mild, metal-free synthesis approach for 2-sulfonyl quinolines/pyridines. This method utilizes diisopropyl H-phosphonate and sodium sulfinates, offering a versatile pathway for preparing 2-sulfonyl derivatives under eco-friendly conditions (Sun et al., 2015).
Structural Investigations
Research into the structural aspects of trifluoromethyl-substituted quinolines and pyridines has led to the development of rational strategies for preparing various carboxylic acids bearing trifluoromethyl substituents. These studies have elucidated "optional site selectivity" in metalation and subsequent functionalization, enabling precise regioselective synthesis of these compounds (Schlosser & Marull, 2003).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use and the target it interacts with. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
Propriétés
IUPAC Name |
8-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S/c21-20(22,23)16-7-1-2-9-18(16)29(26,27)25-12-10-15(13-25)28-17-8-3-5-14-6-4-11-24-19(14)17/h1-9,11,15H,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRYTHINKNDVNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2407111.png)

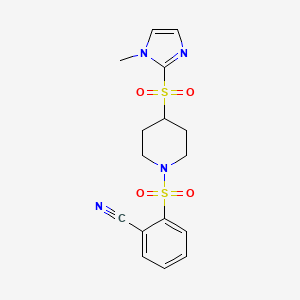
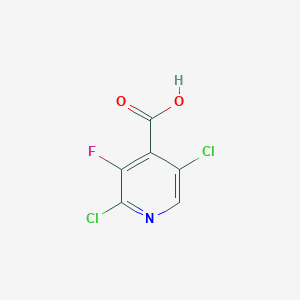
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2407119.png)


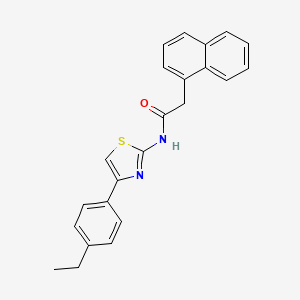
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide](/img/structure/B2407128.png)
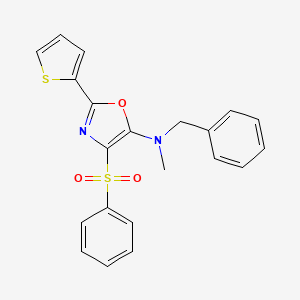
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)
